

Structure of 3-(2-Bromo-5-methoxyphenyl)propanoic acid

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Compound of Interest

Compound Name:	3-(2-Bromo-5-methoxyphenyl)propanoic acid
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An In-depth Technical Guide to the Structure, Synthesis, and Characterization of **3-(2-Bromo-5-methoxyphenyl)propanoic acid**

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-Bromo-5-methoxyphenyl)propanoic acid is a substituted aromatic carboxylic acid with potential applications as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents. This guide provides a comprehensive technical overview of its molecular structure, outlines a robust synthetic pathway, and presents a detailed analysis of its expected spectroscopic characteristics. By combining theoretical predictions with established chemical principles, this document serves as a foundational resource for researchers working with or considering this compound for their synthetic targets.

Molecular Structure and Physicochemical Properties

3-(2-Bromo-5-methoxyphenyl)propanoic acid, with the molecular formula $C_{10}H_{11}BrO_3$ and a molecular weight of approximately 259.1 g/mol, possesses a unique combination of functional groups that define its chemical behavior.^{[1][2]} The structure consists of a benzene ring substituted with a bromine atom, a methoxy group, and a propanoic acid side chain.

The key structural features are:

- Aromatic Core: A 1,2,4-trisubstituted benzene ring.
- Bromo Substituent: Located at the C2 position (ortho to the side chain), this electron-withdrawing group influences the electronic properties of the ring and serves as a key handle for cross-coupling reactions.
- Methoxy Substituent: An electron-donating group at the C5 position (para to the bromo group), which modulates the reactivity of the aromatic ring.
- Propanoic Acid Side Chain: A three-carbon carboxylic acid chain that provides a site for amide bond formation and other derivatizations.

These features make the molecule an attractive intermediate for creating complex molecular architectures.

Table 1: Physicochemical Properties of **3-(2-Bromo-5-methoxyphenyl)propanoic acid**

Property	Value	Source
CAS Number	66192-02-7	[1] [3]
Molecular Formula	C ₁₀ H ₁₁ BrO ₃	[1] [2]
Molecular Weight	259.1 g/mol	[2]
Appearance	Solid (predicted)	[1]
SMILES	COC1=CC(=C(Br)C=C1)CCC(=O)=O	[2]
InChIKey	RQBOENPLKPYNI-UHFFFAOYSA-N	[3]

Synthesis and Mechanistic Considerations

While specific peer-reviewed preparations for this exact molecule are not prevalent, a highly reliable synthetic route can be devised based on well-established transformations of analogous phenylpropanoic acids.[\[4\]](#)[\[5\]](#)[\[6\]](#) The most logical and efficient approach is the catalytic

hydrogenation of the corresponding cinnamic acid precursor, (E)-3-(2-bromo-5-methoxyphenyl)acrylic acid.

This two-step process involves:

- Knoevenagel or Perkin Condensation: To synthesize the cinnamic acid precursor from 2-bromo-5-methoxybenzaldehyde.
- Catalytic Hydrogenation: To reduce the alkene double bond of the cinnamic acid derivative.

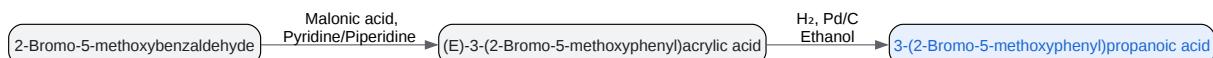
Proposed Experimental Protocol: Catalytic Hydrogenation

This protocol describes the reduction of the α,β -unsaturated double bond of the cinnamic acid precursor.

- Reaction Setup: To a solution of (E)-3-(2-bromo-5-methoxyphenyl)acrylic acid (1.0 eq) in ethanol or ethyl acetate (approx. 0.1 M), add 10% Palladium on charcoal (Pd/C) (5-10 mol%).
- Hydrogenation: Fit the reaction flask with a hydrogen-filled balloon or connect it to a hydrogenation apparatus. Purge the flask with hydrogen gas.
- Reaction Monitoring: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
- Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
- Isolation: Concentrate the filtrate under reduced pressure to yield the crude **3-(2-bromo-5-methoxyphenyl)propanoic acid**.
- Purification: The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure solid product.[\[7\]](#)

Causality Behind Experimental Choices:

- Catalyst: Palladium on charcoal is the catalyst of choice for the hydrogenation of alkenes due to its high efficiency and selectivity. It effectively reduces the C=C double bond without affecting the aromatic ring or the carboxylic acid group under standard conditions.
- Solvent: Ethanol or ethyl acetate are commonly used as they are relatively inert, effectively dissolve the starting material, and are easily removed post-reaction.
- Hydrogen Source: A hydrogen balloon is sufficient for small-scale reactions, providing a simple yet effective means of maintaining a hydrogen atmosphere.



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Caption: Proposed synthesis workflow for **3-(2-Bromo-5-methoxyphenyl)propanoic acid**.

Structural Elucidation by Spectroscopic Analysis (Predicted)

As experimental data is not publicly available, this section provides a detailed prediction of the spectroscopic signatures expected for **3-(2-Bromo-5-methoxyphenyl)propanoic acid**, which are crucial for its unambiguous identification.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, methylene, and methoxy protons.

Table 2: Predicted ¹H NMR Signals (in CDCl₃, 400 MHz)

Assignment	Predicted Shift (ppm)	Multiplicity	Integration	Rationale
-COOH	10.0 - 12.0	Broad Singlet	1H	The acidic proton of the carboxylic acid is typically broad and downfield.
Ar-H (H6)	-7.35	Doublet (d)	1H	Ortho to the bromo group, expected to be the most downfield aromatic proton. $J \approx 8.8$ Hz.
Ar-H (H4)	-6.85	Doublet of Doublets (dd)	1H	Coupled to both H3 and H6. $J \approx 8.8, 3.0$ Hz.
Ar-H (H3)	-6.70	Doublet (d)	1H	Ortho to the methoxy group. $J \approx 3.0$ Hz.
-OCH ₃	-3.80	Singlet (s)	3H	Methoxy group protons.
-CH ₂ -COOH (α)	-2.95	Triplet (t)	2H	Methylene group adjacent to the aromatic ring.
Ar-CH ₂ - (β)	-2.70	Triplet (t)	2H	Methylene group adjacent to the carbonyl.

¹³C NMR Spectroscopy

The carbon NMR will provide information on the carbon framework of the molecule.

Table 3: Predicted ^{13}C NMR Signals (in CDCl_3 , 100 MHz)

Assignment	Predicted Shift (ppm)	Rationale
$-\text{C=O}$	~179	Carbonyl carbon of the carboxylic acid.
Ar-C (C5)	~159	Aromatic carbon attached to the methoxy group.
Ar-C (C1)	~140	Quaternary aromatic carbon attached to the propanoic acid chain.
Ar-C (C6)	~133	Aromatic C-H ortho to the bromo group.
Ar-C (C3)	~118	Aromatic C-H ortho to the methoxy group.
Ar-C (C4)	~115	Aromatic C-H para to the methoxy group.
Ar-C (C2)	~113	Quaternary aromatic carbon attached to the bromo group.
$-\text{OCH}_3$	~56	Methoxy carbon.
$-\text{CH}_2\text{-COOH}$ (α)	~35	Methylene carbon adjacent to the carbonyl.
Ar- $\text{CH}_2\text{-}$ (β)	~30	Methylene carbon adjacent to the aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

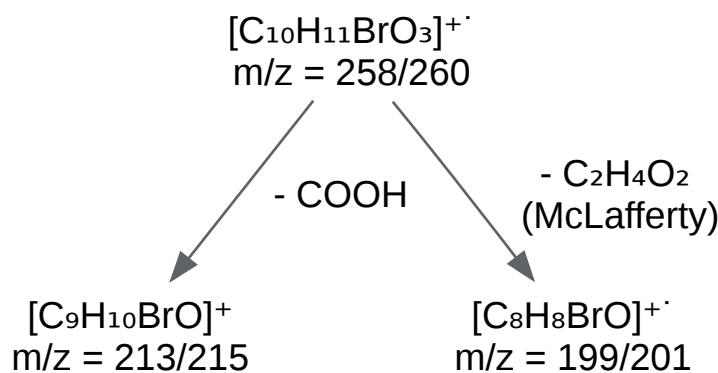
Table 4: Predicted Key IR Absorptions

Wavenumber (cm ⁻¹)	Functional Group	Description
2500-3300	O-H stretch	Very broad band characteristic of a carboxylic acid dimer.
~1700	C=O stretch	Strong absorption from the carboxylic acid carbonyl group.
~1600, ~1470	C=C stretch	Aromatic ring vibrations.
~1250	C-O stretch	Asymmetric stretch of the aryl ether.
~1040	C-O stretch	Symmetric stretch of the aryl ether.
~550-650	C-Br stretch	Carbon-bromine bond vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

- Molecular Ion (M⁺): A key feature will be the isotopic pattern for bromine. The spectrum will show two peaks of nearly equal intensity for the molecular ion: one for the ⁷⁹Br isotope (M⁺) and another for the ⁸¹Br isotope (M+2).
- Predicted m/z: ~258 and ~260.
- Key Fragmentation: The most likely fragmentation pathway is the loss of the carboxylic acid group (-COOH, 45 Da) followed by McLafferty rearrangement or cleavage of the side chain.



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Caption: Predicted major fragmentation pathways in EI-Mass Spectrometry.

Applications in Research and Drug Development

Substituted phenylpropanoic acids are valuable intermediates in medicinal chemistry.^{[4][5]}

While specific applications for **3-(2-bromo-5-methoxyphenyl)propanoic acid** are not widely documented, its structure suggests several potential uses:

- Scaffold for API Synthesis: The carboxylic acid moiety can be readily converted to amides, esters, or other functional groups. The bromo- and methoxy-substituted phenyl ring serves as a modifiable core structure. Related compounds, such as 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, are key intermediates in the synthesis of drugs like ivabradine, which is used to treat stable angina.^[8]
- Fragment-Based Drug Discovery: As a well-defined chemical entity, it can be used in fragment-based screening to identify new binding motifs for biological targets.
- Cross-Coupling Reactions: The aryl bromide provides a reactive site for Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions, allowing for the facile introduction of new carbon-carbon or carbon-heteroatom bonds to build molecular complexity.

Conclusion

3-(2-Bromo-5-methoxyphenyl)propanoic acid is a compound with significant potential as a synthetic intermediate. This guide provides a comprehensive framework for its synthesis via

catalytic hydrogenation and details the expected spectroscopic signatures necessary for its unequivocal characterization. The structural features—an accessible carboxylic acid, a reactive aryl bromide, and a modulating methoxy group—make it a valuable tool for medicinal chemists and researchers in drug development. The predictive analyses herein offer a robust starting point for any scientist intending to work with this versatile molecule.

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